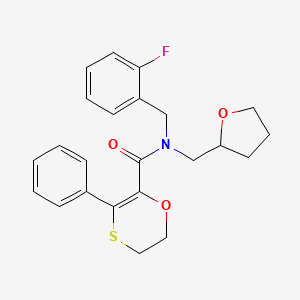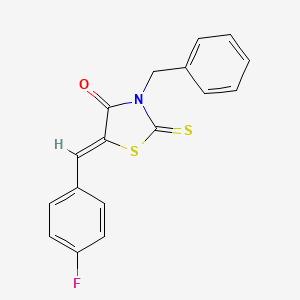
5-(benzyloxy)-7-methyl-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzyloxy)-7-methyl-4-phenyl-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a benzyloxy group at the 5-position, a methyl group at the 7-position, and a phenyl group at the 4-position of the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzyloxy)-7-methyl-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin, benzyl bromide, and methyl iodide.
Benzylation: The first step involves the benzylation of 4-hydroxycoumarin using benzyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the benzyloxy group at the 5-position of the coumarin ring.
Methylation: The next step involves the methylation of the 7-position using methyl iodide and a base such as sodium hydride. This introduces the methyl group at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scale-up techniques to achieve higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, may also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the chromen-2-one core, resulting in the formation of dihydro derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydro derivatives of chromen-2-one.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology:
Antimicrobial Activity: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
Antioxidant Activity: It has been shown to possess antioxidant properties, which can be utilized in the development of therapeutic agents for oxidative stress-related diseases.
Medicine:
Anticancer Activity: The compound has demonstrated cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent.
Anti-inflammatory Activity: It exhibits anti-inflammatory properties, which can be explored for the treatment of inflammatory diseases.
Industry:
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-(benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy group but differs in the position and presence of other functional groups.
5-(benzyloxy)indole: This compound has a similar benzyloxy group but is based on an indole core instead of a chromen-2-one core.
Uniqueness:
Structural Features: The unique combination of the benzyloxy, methyl, and phenyl groups on the chromen-2-one core distinguishes 5-(benzyloxy)-7-methyl-4-phenyl-2H-chromen-2-one from other similar compounds.
Biological Activity: The compound exhibits a distinct profile of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties, which may not be present in other similar compounds
Properties
Molecular Formula |
C23H18O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
7-methyl-4-phenyl-5-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C23H18O3/c1-16-12-20(25-15-17-8-4-2-5-9-17)23-19(18-10-6-3-7-11-18)14-22(24)26-21(23)13-16/h2-14H,15H2,1H3 |
InChI Key |
ADAVTDCWEWXNDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12182677.png)

![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12182690.png)
![methyl N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycinate](/img/structure/B12182694.png)
methyl}-2-methyl-1H-indole](/img/structure/B12182698.png)
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(trifluoromethoxy)phenyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12182703.png)
![2-(Biphenyl-4-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B12182707.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B12182710.png)
![N-(3-chlorophenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B12182720.png)


![3-(4-Chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine](/img/structure/B12182737.png)

